
3-Chloro-4-fluoroaniline
Overview
Description
3-Chloro-4-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Chloro-4-fluoroaniline involves the reduction of 3-Chloro-4-fluoronitrobenzene. This reduction can be achieved using a hydrogenation reaction in the presence of a platinum on carbon (Pt/C) catalyst. The reaction typically occurs at temperatures ranging from 50 to 100 degrees Celsius and under a hydrogen atmosphere with pressures between 0.1 to 5 MPa . The process is efficient, yielding high purity and selectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves a three-step process starting from 3,4-dichloronitrobenzene. The steps include fluorine displacement, hydrogenation reduction, and salt formation. This method is advantageous due to its high yield, minimal byproducts, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoroaniline undergoes various chemical reactions, including:
Reduction: The nitro group in 3-Chloro-4-fluoronitrobenzene is reduced to an amino group to form this compound.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a Pt/C catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Major Products:
Reduction: Produces this compound from 3-Chloro-4-fluoronitrobenzene.
Substitution: Can yield various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-4-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been linked to the development of several important drugs.
- Antibiotics : It is a key precursor in the synthesis of broad-spectrum antibiotics such as Norxin and Zanocin. These antibiotics are essential in treating bacterial infections and have shown efficacy against a range of pathogens .
- Cancer Treatment : The compound is involved in synthesizing inhibitors for the epidermal growth factor receptor (EGFR), which plays a significant role in cancer progression. For instance, it is used in the production of compounds that inhibit EGFR tyrosine kinase, which are utilized in targeted cancer therapies .
- Antidiabetic Agents : Recent studies have indicated that derivatives of this compound exhibit antidiabetic and antioxidant activities, showcasing its potential in treating metabolic disorders .
Agricultural Applications
In agriculture, this compound is employed as a building block for various agrochemicals.
- Herbicides : It is utilized in the synthesis of fluorinated herbicides that are effective against a wide range of weeds. These herbicides are valued for their potency and selectivity, reducing crop damage while controlling unwanted vegetation .
- Plant Growth Regulators : The compound also finds application as a precursor for synthesizing plant growth regulators, which enhance crop yield and quality by regulating plant physiological processes .
Material Science Applications
The compound has notable applications in materials science, particularly in the development of specialty chemicals.
- Dyes and Pigments : this compound is used in producing dyes and pigments due to its chemical stability and ability to form vibrant colors when reacted with various substrates .
- Polymer Chemistry : It serves as a monomer or cross-linking agent in polymer synthesis, contributing to the development of advanced materials with tailored properties for specific applications .
Case Studies
Several studies highlight the applications of this compound:
- Antibiotic Development : Research has demonstrated the successful synthesis of Norxin using this compound, leading to effective treatment options for bacterial infections resistant to conventional antibiotics .
- Cancer Therapeutics : A study focused on synthesizing novel EGFR inhibitors using this compound showed promising results in preclinical trials, indicating potential for further development into cancer therapies .
- Agricultural Innovations : The formulation of new herbicides incorporating this compound has led to improved effectiveness against resistant weed species while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoroaniline depends on its application. In pharmaceuticals, it acts as an intermediate, contributing to the synthesis of active compounds that target bacterial enzymes or DNA replication pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in chemical reactions.
Comparison with Similar Compounds
- 3-Chloroaniline
- 4-Fluoroaniline
- 3,4-Difluoroaniline
- 4-Chloro-3-fluorophenol
Comparison: 3-Chloro-4-fluoroaniline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution imparts distinct electronic properties, making it more reactive in nucleophilic substitution reactions compared to its mono-substituted counterparts .
Biological Activity
3-Chloro-4-fluoroaniline is an aromatic amine that has garnered attention in various fields, particularly in pharmacology and toxicology, due to its metabolic pathways and biological effects. This compound is significant not only for its industrial applications but also for its potential health impacts as a metabolite in biological systems. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and potential therapeutic applications.
Metabolism and Excretion
The metabolism of this compound has been extensively studied in animal models. After administration, it undergoes rapid biotransformation primarily in the liver. Key findings include:
- Metabolite Identification : The principal metabolites identified are 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. These metabolites are formed through N-acetylation and hydroxylation followed by O-sulfation, indicating significant metabolic processing of the parent compound .
- Excretion Patterns : In studies involving rats and dogs, over 80% of the administered dose was eliminated in urine within 48 hours as conjugated metabolites. For instance, after oral administration to dogs at a dose of 0.135 mg/kg, the urinary excretion of metabolites was predominantly as sulfate conjugates .
Toxicological Studies
Toxicological evaluations highlight the potential risks associated with exposure to this compound:
- Biological Monitoring : Studies have shown that urinary concentrations of its main metabolite, 2-amino-4-chloro-5-fluorophenol sulfate, can serve as a biomarker for exposure. In occupational settings, median urinary concentrations were found to be around 0.14 to 0.21 μmole/g creatinine .
- Hemoglobin Adducts : Analysis of hemoglobin adducts provides a more reliable measure of long-term exposure compared to urinary metabolites alone. In one study, hemoglobin adduct concentrations ranged from <5 to 640 pmoles CFA/g Hb, indicating variability in exposure levels among workers .
Pharmacological Potential
Recent research has explored the pharmacological activities associated with halogenated anilines like this compound:
- P2X3 Receptor Antagonism : Substituted anilines have been investigated for their antagonistic effects on the P2X3 receptor, which is implicated in pain signaling. Modifications of the aniline structure have shown varying degrees of activity against this receptor. For instance, certain derivatives exhibited increased metabolic stability and selective antagonistic properties .
Case Studies
- Occupational Exposure : A study involving workers exposed to this compound demonstrated significant variability in urinary metabolite concentrations post-exposure. The findings suggested that while some workers showed detectable levels of urinary metabolites, others did not, highlighting the need for comprehensive monitoring strategies that include hemoglobin adduct analysis .
- Animal Models : In a controlled study using rats, the pharmacokinetics of this compound were evaluated following intraperitoneal administration at varying doses (5 mg/kg and 50 mg/kg). Results indicated extensive metabolism with minimal unchanged compound excreted, underscoring the efficiency of metabolic pathways involved in detoxifying this compound .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Chloro-4-fluoroaniline in pharmaceutical intermediates?
- Methodological Answer : this compound is synthesized via multistep reactions, including nitration, chlorination, and reduction of precursor aromatic compounds. For example, it serves as a key intermediate in the synthesis of norfloxacin, involving cyclization, ethylation, and piperazine reactions . Its use in EGFR inhibitor synthesis requires coupling with dichloroquinazoline derivatives under acidic conditions (e.g., acetic acid at 55°C) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The compound's H NMR in CDCl shows peaks at δ 6.91 (t, 1H), δ 6.68 (dd, 1H), and δ 6.50 (ddd, 1H), with C NMR resonances at δ 152.8 (C-F), 150.5 (C-Cl), and 116.4–114.2 (aromatic carbons) . Mass spectrometry confirms its molecular ion (m/z 145.56) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Classified as a UN 2811 toxic solid (6.1 hazard), it requires storage at 20°C, ventilation, and PPE (gloves, goggles). Spills should be neutralized with inert absorbents and disposed of via hazardous waste channels . Urinary metabolite monitoring (e.g., 2-amino-4-chloro-5-fluorophenyl sulfate) is advised for exposure tracking .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological monitoring data for this compound exposure?
- Methodological Answer : Urinary metabolite analysis (e.g., CFA-S) detects recent exposure (LOD ≤0.01 mg/L) but lacks sensitivity for intermittent exposure. Hemoglobin (Hb) adduct analysis (e.g., via LC-MS/MS) provides long-term exposure data, with median Hb adduct levels of 9–12 pmol/g in occupational studies. In 25% of cases, Hb adducts revealed exposure missed by urinary assays .
Q. What computational methods validate the electronic structure of this compound?
- Methodological Answer : Density-functional theory (DFT) with exact-exchange corrections (e.g., Becke’s hybrid functional) predicts thermochemical properties. For example, DFT studies on halogenated anilines achieve <2.4 kcal/mol deviation in atomization energies, validating substituent effects on aromatic ring electron density .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : In rats, metabolism involves N-acetylation (forming 2-acetamido-4-chloro-5-fluorophenyl glucuronide) and hydroxylation followed by O-sulfation. Metabolites are identified via F-NMR, HPLC-ICPMS (for Cl detection), and HPLC-MS/MS. Over 90% of administered doses are excreted as metabolites within 12 hours .
Q. How is this compound utilized in the synthesis of EGFR inhibitors?
- Methodological Answer : It reacts with dichloroquinazoline derivatives (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline) under acidic conditions to form 4-aminated intermediates. Subsequent demethylation and alkylation steps yield gefitinib, an EGFR inhibitor. This route avoids Pd-catalyzed amination, reducing metal contamination risks .
Q. What bioremediation strategies exist for this compound-contaminated environments?
Properties
IUPAC Name |
3-chloro-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMCVGMNUUNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038754 | |
Record name | 3-Chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-21-5 | |
Record name | 3-Chloro-4-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-4-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLORO-4-FLUOROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-chloro-4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CHLORO-4-FLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L63CC70UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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